N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide
Description
N-{2-[2-(2-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is a heterocyclic compound featuring a fused triazolo-thiazole core substituted with a 2-fluorophenyl group at position 2 and a sulfonamide moiety at position 4. The sulfonamide group is further substituted with 4-methoxy and 3-methyl groups on the benzene ring. Such hybrid architectures are often explored in medicinal chemistry for their dual functionality in modulating biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S2/c1-13-11-15(7-8-18(13)28-2)30(26,27)22-10-9-14-12-29-20-23-19(24-25(14)20)16-5-3-4-6-17(16)21/h3-8,11-12,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSCQFGNCZFSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, followed by the introduction of the fluorophenyl group and the sulfonamide moiety. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides and amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit potent antimicrobial properties. The incorporation of the thiazole group enhances this activity significantly. For instance, studies have shown that derivatives of 1,2,4-triazole demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Antifungal Properties
The antifungal potential of 1,2,4-triazole derivatives has been well-documented. Compounds similar to N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide have shown significant antifungal efficacy against pathogens like Aspergillus flavus and Candida albicans. The structure-activity relationship studies indicate that modifications in the side chains can lead to enhanced antifungal activity .
Anticancer Activity
Emerging research highlights the potential of triazole-thiazole derivatives in cancer therapy. The compound has been evaluated for its chemopreventive and chemotherapeutic effects. Studies suggest that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, some derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells .
Anti-inflammatory and Analgesic Effects
The compound's sulfonamide functionality may contribute to its anti-inflammatory properties. Research has indicated that similar compounds can modulate inflammatory pathways and provide analgesic effects. This makes this compound a candidate for further exploration in pain management therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
- Substituent Effects : Modifications at the phenyl ring or thiazole moiety can significantly impact biological activity.
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve cellular uptake.
- Sulfonamide Group : This functional group is pivotal for antimicrobial activity and may also influence binding affinity to target enzymes.
Study 1: Antimicrobial Efficacy
A recent study evaluated a series of 1,2,4-triazole derivatives against clinical isolates of E. coli. The results demonstrated that certain modifications led to MIC values significantly lower than those of traditional antibiotics like ciprofloxacin. The study emphasized the importance of structural diversity in enhancing antimicrobial potency .
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of compounds related to this compound. It was found that specific derivatives induced apoptosis in breast cancer cell lines through mitochondrial pathways. This suggests potential applications in targeted cancer therapies .
Mechanism of Action
The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Thione Derivatives with Sulfonylphenyl Substituents
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] from ) share structural motifs with the target compound, including:
- Triazole-thione core: Unlike the fused triazolo-thiazole system in the target compound, these derivatives feature a non-fused 1,2,4-triazole ring with a thione group.
- Sulfonylphenyl substituents : Both classes incorporate sulfonyl-linked aromatic groups, which are critical for hydrogen bonding and solubility.
- Fluorinated aryl groups : The 2,4-difluorophenyl substituent in compounds and the 2-fluorophenyl group in the target compound highlight the role of fluorine in enhancing metabolic stability and lipophilicity.
Key Differences :
- The sulfonamide group in the target compound replaces the thione/sulfonyl linkage in derivatives, altering electronic properties and hydrogen-bonding capacity .
Sulfonylurea Herbicides ()
Sulfonylurea herbicides like metsulfuron methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share a sulfonyl bridge but differ significantly in application and structure:
- Core heterocycle : Metsulfuron methyl contains a 1,3,5-triazine ring, whereas the target compound uses a triazolo-thiazole system.
- Functional groups : The sulfonamide in the target compound is directly attached to a benzene ring, while sulfonylureas link the sulfonyl group to a urea moiety.
Spectroscopic Characterization
- IR spectroscopy : The target compound’s sulfonamide group would exhibit νS=O stretches near 1150–1350 cm⁻¹, distinct from the νC=S (1247–1255 cm⁻¹) in triazole-thiones .
- NMR : The 4-methoxy and 3-methyl groups on the benzene ring would produce distinct singlet (OCH₃) and doublet (CH₃) signals in ¹H-NMR, unlike the 2,4-difluorophenyl signals in derivatives .
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Spectroscopic Signatures
| Compound Type | IR Stretches (cm⁻¹) | ¹H-NMR Features |
|---|---|---|
| Target Compound | νS=O (1150–1350) | OCH₃ (δ 3.8–4.0), CH₃ (δ 2.3–2.5) |
| Triazole-Thiones [7–9] | νC=S (1247–1255), νNH (3278–3414) | Aromatic F signals (δ 6.5–7.5) |
| Sulfonylureas | νC=O (1700–1750), νS=O (1150–1350) | Triazine CH₃ (δ 2.5–3.0) |
Biological Activity
N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure characterized by a sulfonamide group, a methoxy substituent, and a triazole-thiazole moiety. Its molecular formula is with a molecular weight of approximately 445.45 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1–8 μg/mL against multiple pathogens .
Anticancer Properties
Triazole derivatives are also noted for their anticancer activities. Research highlights that certain compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies demonstrate that mercapto-substituted triazoles possess chemopreventive properties by inhibiting tyrosine kinases involved in cancer progression .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit pro-inflammatory cytokines. In vitro studies showed that certain triazole derivatives could significantly reduce the release of tumor necrosis factor-alpha (TNF-α), suggesting their utility in treating inflammatory diseases .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell signaling pathways.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signal transduction pathways that affect cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some triazole derivatives induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various triazole derivatives against resistant bacterial strains. Results indicated that compounds similar to the target compound exhibited superior antimicrobial activity compared to traditional antibiotics .
- Cancer Cell Line Analysis : In vitro tests on breast cancer cell lines showed that specific triazole derivatives induced significant apoptosis and reduced cell viability, supporting their potential role in cancer therapy .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
